molecular formula C15H15N5O3 B11078459 2-(3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(3-methylphenyl)acetamide

2-(3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(3-methylphenyl)acetamide

Cat. No.: B11078459
M. Wt: 313.31 g/mol
InChI Key: HOGGYCTZRXYEAA-UHFFFAOYSA-N
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Description

2-(3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(3-methylphenyl)acetamide is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine ring system substituted with a methyl group and an acetamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Purine Core: The purine core can be synthesized through the condensation of appropriate amines and formamide derivatives under acidic or basic conditions.

    Substitution Reactions:

    Acetamide Formation: The acetamide moiety is introduced by reacting the purine derivative with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxylated or carboxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the purine ring, potentially converting them to hydroxyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. Its purine structure is similar to that of nucleotides, which are essential for DNA and RNA synthesis, making it a candidate for studies on cell proliferation and cancer.

Medicine

The compound’s potential medicinal applications include its use as an anti-inflammatory agent, antiviral agent, and in the treatment of certain cancers. Its ability to interact with biological macromolecules makes it a subject of interest in drug development.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. It can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theobromine: Found in chocolate, similar in structure but with different biological effects.

    Allopurinol: Used to treat gout by inhibiting xanthine oxidase.

Uniqueness

What sets 2-(3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(3-methylphenyl)acetamide apart is its specific substitution pattern, which imparts unique chemical and biological properties. Its dual functional groups (purine and acetamide) allow for diverse interactions and applications, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C15H15N5O3

Molecular Weight

313.31 g/mol

IUPAC Name

2-(3-methyl-2,6-dioxopurin-7-yl)-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C15H15N5O3/c1-9-4-3-5-10(6-9)17-11(21)7-20-8-16-13-12(20)14(22)18-15(23)19(13)2/h3-6,8H,7H2,1-2H3,(H,17,21)(H,18,22,23)

InChI Key

HOGGYCTZRXYEAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C=NC3=C2C(=O)NC(=O)N3C

Origin of Product

United States

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